molecular formula C20H25ClO3 B14265510 Nonyl 5-(2-chlorophenyl)furan-2-carboxylate CAS No. 189749-12-0

Nonyl 5-(2-chlorophenyl)furan-2-carboxylate

Cat. No.: B14265510
CAS No.: 189749-12-0
M. Wt: 348.9 g/mol
InChI Key: QWVMKFBXYQKPSM-UHFFFAOYSA-N
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Description

Nonyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a nonyl group and a 2-chlorophenyl group at the 5-position and a carboxylate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 5-(2-chlorophenyl)furan-2-carboxylate typically involves the esterification of 5-(2-chlorophenyl)furan-2-carboxylic acid with nonanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl 5-(2-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Nonyl 5-(2-chlorophenyl)furan-2-methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Nonyl 5-(2-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein synthesis . This inhibition can lead to the disruption of essential cellular processes in bacteria, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 5-(2-chlorophenyl)furan-2-carboxylate is unique due to the presence of the nonyl group, which can influence its lipophilicity and biological activity. The chlorine substitution on the phenyl ring also imparts distinct chemical reactivity compared to other halogenated derivatives.

Properties

189749-12-0

Molecular Formula

C20H25ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

nonyl 5-(2-chlorophenyl)furan-2-carboxylate

InChI

InChI=1S/C20H25ClO3/c1-2-3-4-5-6-7-10-15-23-20(22)19-14-13-18(24-19)16-11-8-9-12-17(16)21/h8-9,11-14H,2-7,10,15H2,1H3

InChI Key

QWVMKFBXYQKPSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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